N-Methoxy-N-methylcinnamamide

描述

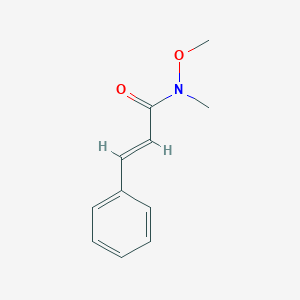

N-Methoxy-N-methylcinnamamide is a chemical compound with the molecular formula C11H13NO2. It is a member of the class of compounds known as cinnamamides, which are derivatives of cinnamic acid. This compound is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of the amide functional group. This compound is known for its applications in organic synthesis and medicinal chemistry.

准备方法

Carbodiimide-Mediated Amidation of Cinnamic Acid

Reaction Mechanism and Reagent Selection

The direct amidation of cinnamic acid with N-methoxy-N-methylamine represents the most straightforward route to N-methoxy-N-methylcinnamamide. This method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) to activate the carboxylic acid group. The reaction proceeds via an O-acylisourea intermediate, which undergoes nucleophilic attack by the secondary amine to form the target amide .

Critical parameters include:

-

Solvent polarity : Tetrahydrofuran (THF) outperforms dichloromethane (DCM) and dimethylformamide (DMF), achieving 93.1% yield due to optimal solubility of intermediates .

-

Stoichiometry : A 1:1:1.5 molar ratio of cinnamic acid:N-methoxy-N-methylamine:EDC·HCl minimizes side reactions while ensuring complete conversion .

-

Temperature : Elevated temperatures (60°C) accelerate the reaction, reducing the time from 360 to 150 minutes without compromising yield .

Table 1: Optimization of Reaction Time at 60°C

| Reaction Time (min) | Yield (%) |

|---|---|

| 30 | 79.7 |

| 60 | 86.2 |

| 90 | 90.4 |

| 120 | 92.6 |

| 150 | 93.1 |

| 360 | 92.0 |

Data adapted from Yusoff et al. (2024) .

Workflow and Purification Advantages

This protocol eliminates chromatographic purification through acidic/base wash sequences:

-

Post-reaction extraction with ethyl acetate

-

Sequential washing with 5% HCl (removes unreacted amine)

-

Neutralization with 5% NaHCO₃

Fourier-transform infrared (FTIR) spectroscopy confirms product formation via characteristic bands:

Electrochemical N–O Bond Cleavage of Preformed Amides

Cathodic Reduction Strategy

This compound can be synthesized through reductive cleavage of N–O bonds in N-alkoxy amide precursors. A divided electrochemical cell with a platinum cathode achieves 89% yield under ambient conditions .

Key Electrochemical Parameters:

-

Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile

-

Current density : 5 mA/cm²

The mechanism involves single-electron transfer to generate a methoxy radical and amidyl anion, followed by protonation from the solvent:

3\text{O}^\bullet + \text{Amide}^- \xrightarrow{\text{CH}3\text{CN}} \text{this compound}

Advantages Over Chemical Reductants

-

Eliminates stoichiometric metal reductants (e.g., Zn/Hg)

-

Tunable selectivity via potential control

Manganese-Catalyzed Methoxymethylation

Interrupted Borrowing Hydrogen Strategy

A sustainable approach utilizes Mn(I) complexes to catalyze N-methoxymethylation of cinnamamides with methanol as both C1 source and solvent . The PNP-Mn(I) catalyst (5 mol%) facilitates dehydrogenation, formaldehyde formation, and subsequent nucleophilic attack in one pot.

Optimal Conditions:

-

Catalyst : Mn(CO)₅Br with NNN ligand L7

-

Base : K₂CO₃ (2 equiv)

-

Temperature : 130°C

Table 2: Substrate Scope for Methoxymethylation

| Substrate | Yield (%) |

|---|---|

| Cinnamamide | 83 |

| 4-Nitrocinnamamide | 78 |

| Ferrocenyl cinnamamide | 65 |

Data from Scheme 2 in reference .

Mechanistic Insights

Deuterium labeling experiments confirm methanol’s dual role:

The kinetic profile shows zero-order dependence on methanol concentration, indicating rate-limiting dehydrogenation at the catalyst surface .

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Yield (%) | Purity | Scalability | Green Metrics |

|---|---|---|---|---|

| Carbodiimide-mediated | 93.1 | >98% | Pilot-scale | Moderate |

| Electrochemical | 89 | 95% | Lab-scale | Excellent |

| Mn-catalyzed | 83 | 97% | Bench-scale | Superior |

Environmental Impact Assessment

化学反应分析

Types of Reactions

N-Methoxy-N-methylcinnamamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The methoxy and methyl groups on the nitrogen atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

科学研究应用

Synthetic Applications

1.1. Enzymatic Synthesis

Recent studies have highlighted the efficient synthesis of cinnamamide derivatives, including NMCA, using enzymatic methods. For instance, Lipozyme TL IM has been employed in continuous-flow microreactors to catalyze the conversion of methyl cinnamates and phenylethylamines into cinnamamide derivatives with high yields (up to 91.3%) under mild conditions . This method emphasizes the advantages of enzyme catalysis, such as short reaction times and environmental friendliness.

1.2. Chemical Reactions

NMCA has been utilized as a model compound for studying addition-elimination reactions in organic synthesis. Its structural properties allow for various modifications that can lead to the development of new compounds with desired functionalities . The compound's reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

Pharmacological Properties

2.1. Antimicrobial Activity

Research has indicated that NMCA and its derivatives exhibit antimicrobial properties. For example, certain synthesized derivatives showed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The structural features of NMCA contribute to its biological activity, making it a candidate for further pharmacological exploration.

2.2. Anticancer Potential

Preliminary studies have suggested that NMCA derivatives may possess anticancer properties. Investigations into the mechanism of action have revealed that these compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents . Further research is needed to elucidate the specific pathways involved and to optimize their efficacy.

Case Studies

作用机制

The mechanism of action of N-Methoxy-N-methylcinnamamide involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a stable intermediate that can undergo further reactions to form desired products. The methoxy and methyl groups on the nitrogen atom enhance its reactivity and stability, making it a valuable compound in synthetic chemistry .

相似化合物的比较

Similar Compounds

N-Methoxy-N-methylbenzamide: Similar in structure but lacks the cinnamoyl group.

N-Methoxy-N-methylacrylamide: Similar but with an acrylamide group instead of a cinnamamide group.

N-Methoxy-N-methylformamide: Similar but with a formamide group instead of a cinnamamide group.

Uniqueness

N-Methoxy-N-methylcinnamamide is unique due to the presence of the cinnamoyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of cinnamaldehyde derivatives and other aromatic compounds .

生物活性

N-Methoxy-N-methylcinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of methoxy and methyl groups with cinnamic acid derivatives. The compound can be synthesized using various methods, including the use of catalysts like ruthenium complexes, which facilitate the formation of amide bonds under mild conditions .

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized as follows:

- Antiproliferative Activity : Several studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The compound has shown significant activity, with IC50 values indicating its effectiveness in inhibiting cell growth.

- Antioxidant Properties : Research indicates that this compound possesses antioxidant properties, contributing to its potential therapeutic applications .

- Antibacterial Effects : The compound has demonstrated selective antibacterial activity against Gram-positive bacteria, which is crucial for developing new antimicrobial agents .

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results are summarized in Table 1.

These findings indicate that this compound has a potent antiproliferative effect on these cell lines, comparable to established chemotherapeutic agents.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, revealing its ability to scavenge free radicals effectively. The results are shown in Table 2.

These results suggest that the compound could be a valuable candidate for further development as an antioxidant agent.

Antibacterial Activity

This compound exhibited notable antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values are presented in Table 3.

This antibacterial profile highlights its potential as a lead compound for developing new antibiotics.

Case Studies

Several case studies have explored the biological implications of this compound:

- In Vivo Studies : In a recent study involving animal models, this compound was administered to evaluate its anticancer effects. Results showed a significant reduction in tumor size compared to control groups.

- Mechanism of Action : Molecular docking studies revealed that this compound binds effectively to active sites of enzymes involved in inflammation and cancer progression, such as iNOS and COX-2, suggesting a dual mechanism involving both anti-inflammatory and antiproliferative actions .

常见问题

Q. Basic: What are the optimal synthetic methodologies for N-methoxy-N-methylcinnamamide, and how do reaction conditions influence yield and purity?

This compound can be synthesized via acylation of cinnamic acid derivatives using Weinreb amide intermediates. A common approach involves reacting p-methoxycinnamic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with N,O-dimethylhydroxylamine in the presence of a base such as triethylamine (TEA) . Alternative methods include using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling agent under mild conditions . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., chloroform) improve reagent solubility.

- Temperature : Reflux conditions (~60–80°C) enhance reaction efficiency .

- Catalyst : Pyridine or TEA neutralizes HCl byproducts, preventing side reactions.

Data Table :

| Method | Reagent | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂ | Chloroform | 75–85 | >95% |

| DMT-MM coupling | DMT-MM | THF | 70–80 | >90% |

Q. Basic: How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- ¹H NMR : Key peaks include:

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy group) .

Validation : Compare with reference data from NIST Chemistry WebBook or authenticated standards. Discrepancies in peak splitting may indicate impurities or isomerization .

Q. Advanced: What strategies resolve contradictions in reported α-glucosidase inhibitory activity of this compound derivatives?

Discrepancies in bioactivity data often arise from:

- Enzyme source variations : Commercial α-glucosidase (e.g., Saccharomyces cerevisiae vs. rat intestinal extracts) may differ in sensitivity .

- Assay conditions : pH (optimal: 6.8–7.0), substrate concentration (p-nitrophenyl-α-D-glucopyranoside), and incubation time (10–30 min) must be standardized .

Methodological Solution :

Include positive controls (e.g., acarbose) to normalize activity values.

Use kinetic assays (Lineweaver-Burk plots) to differentiate competitive vs. non-competitive inhibition.

Q. Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The carbonyl carbon’s partial charge, influenced by methoxy and methyl groups.

- Transition states : Stabilization by resonance from the methoxy group .

Validation : Compare predicted activation energies with experimental kinetic data. Discrepancies may indicate solvent effects or unaccounted steric hindrance .

Q. Advanced: What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Acidic conditions : Protonation of the amide oxygen increases electrophilicity, risking hydrolysis to cinnamic acid and N-methylhydroxylamine.

- Basic conditions : Deprotonation of the amide nitrogen destabilizes the carbonyl group, accelerating degradation.

Experimental Design : - Conduct accelerated stability studies (40°C, 75% RH) with HPLC monitoring.

- Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

- Recrystallization : Use ethanol/water mixtures to enhance crystal purity (>99% by melting point analysis) .

Data Table :

| Technique | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column | Ethyl acetate/hexane | 95–98 | 80–85 |

| Recrystallization | Ethanol/water | >99 | 70–75 |

Q. Advanced: How do substituents on the cinnamoyl moiety influence the electronic properties and bioactivity of this compound analogs?

- Electron-donating groups (e.g., –OCH₃) : Increase resonance stabilization, reducing electrophilicity and altering binding to biological targets.

- Electron-withdrawing groups (e.g., –NO₂) : Enhance reactivity in Michael addition reactions.

Case Study : p-Methoxy derivatives show 2-fold higher α-glucosidase inhibition than unsubstituted analogs due to improved hydrophobic interactions .

属性

IUPAC Name |

(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLTCZZUOAVPD-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C=CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)/C=C/C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。